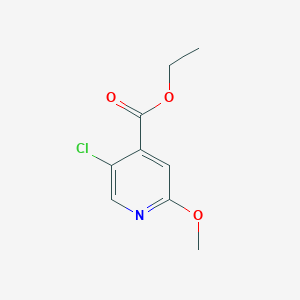

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate

Description

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is a pyridine derivative featuring a chloro group at position 5, a methoxy group at position 2, and an ethyl ester at position 4. Pyridine carboxylates are frequently employed as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable electronic and steric profiles . The chloro and methoxy substituents likely influence reactivity and solubility, while the ethyl ester group enhances lipophilicity compared to methyl esters .

Properties

IUPAC Name |

ethyl 5-chloro-2-methoxypyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-3-14-9(12)6-4-8(13-2)11-5-7(6)10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZMRHKPWASJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate typically involves the esterification of 5-chloro-2-methoxypyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and cyanide ions.

Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

Nucleophilic Substitution: The major products are substituted pyridine derivatives, depending on the nucleophile used.

Ester Hydrolysis: The major product is 5-chloro-2-methoxypyridine-4-carboxylic acid.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods

The synthesis of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate typically involves the esterification of 5-chloro-2-methoxypyridine-4-carboxylic acid with ethanol, often in the presence of a catalyst such as sulfuric acid. This process can be optimized for large-scale production using continuous flow reactors to enhance yield and purity.

Chemical Structure

The compound features a pyridine ring with a chlorine atom at the 5-position and a methoxy group at the 2-position, contributing to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 218.64 g/mol.

Scientific Research Applications

This compound has been investigated for its potential in various scientific fields:

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique substitution pattern allows for the development of novel materials and pharmaceuticals.

Biology

- Bioactive Molecules : The compound is utilized in developing bioactive molecules that can modulate biological pathways. It has shown promise in enzyme inhibition studies, where it interacts with specific enzymes to alter their activity.

Medicine

- Pharmaceutical Development : this compound is a precursor in synthesizing potential drug candidates. Its structural characteristics make it suitable for targeting specific receptors or enzymes involved in disease processes .

Industrial Applications

The compound finds applications in the production of agrochemicals and specialty chemicals, where its unique properties can enhance the efficacy of formulations used in pest control and crop protection.

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Synthesis of Novel Heterocycles

Researchers have successfully synthesized novel heterocyclic compounds using this compound as a starting material. These compounds exhibited significant biological activity, indicating the utility of this compound in medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Table 1: Comparison of Ethyl 5-chloro-2-methoxypyridine-4-carboxylate with Structural Analogs

Key Observations :

- Substituent Position : The positional isomer (Ethyl 5-chloro-4-methoxypyridine-2-carboxylate) demonstrates how methoxy and ester group placement alters electronic distribution. The 2-COOEt group may reduce steric hindrance compared to 4-COOEt, affecting interaction with biological targets .

Heterocyclic Variants

Table 2: Comparison with Pyrimidine and Modified Pyridine Derivatives

Key Observations :

Functional Group Modifications

Table 3: Impact of Functional Group Variations

Key Observations :

- Ethoxy vs. Methoxy : Ethyl 5-chloro-4-ethoxypyridine-2-acetate’s ethoxy group may enhance hydrophobicity compared to methoxy, affecting membrane permeability .

- Thioether Functionality : The methylthio group in pyrimidine derivatives could enable disulfide bond formation or metal coordination, expanding synthetic utility .

Biological Activity

Ethyl 5-chloro-2-methoxypyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, its mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound has a molecular formula of C_10H_10ClNO_3 and a molecular weight of 229.64 g/mol. The compound features a pyridine ring substituted with a chloro and methoxy group, which influences its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound acts as a ligand that can modulate enzyme activity or receptor function, which is crucial for its therapeutic potential. Research indicates that it may inhibit certain pathways associated with cancer cell proliferation and inflammation .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown promising results in inhibiting mutant EGFR/BRAF pathways, which are critical in various cancers. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against cancer cell lines, with IC50 values ranging from 29 nM to 78 nM, indicating its potency compared to existing therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it exhibits antibacterial properties against several strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antiproliferative Effects : A study investigated the antiproliferative effects of various derivatives related to this compound. The findings revealed that certain modifications to the compound significantly enhanced its activity against cancer cell lines, with derivatives showing improved selectivity and potency .

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated that this compound could effectively inhibit target enzymes, leading to reduced cell viability in treated cultures .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-chloro-2-methoxypyridine-4-carboxylate, and how do reaction conditions affect yield?

Methodological Answer:

- Step 1: Esterification – React 5-chloro-2-methoxypyridine-4-carboxylic acid with ethanol under acidic catalysis (e.g., H₂SO₄) at reflux (70–80°C). Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:3).

- Step 2: Chlorination – Introduce chlorine at the 5-position using POCl₃ or SOCl₂ under anhydrous conditions. Reaction time (4–6 hrs) and temperature (60–70°C) are critical to minimize side products like over-chlorinated derivatives .

- Yield Optimization : Purify via column chromatography (silica gel, gradient elution). Typical yields range from 60–75%, with impurities arising from incomplete esterification or competing nucleophilic substitutions at the methoxy group .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Look for the methoxy singlet (~δ 3.9–4.1 ppm) and ethyl ester protons (triplet at δ 1.3–1.4 ppm for CH₃, quartet at δ 4.3–4.4 ppm for CH₂).

- ¹³C NMR : Confirm the ester carbonyl (~δ 165–170 ppm) and pyridine ring carbons (δ 110–160 ppm).

- IR : Key peaks include C=O stretch (~1720 cm⁻¹) and C–O–C (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 230.5. Fragmentation patterns (e.g., loss of COOEt group) confirm structural integrity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of substituents in halogenated pyridine derivatives like this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient regions (e.g., chlorine at C5) prone to nucleophilic attack.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Focus on hydrogen bonding (methoxy group) and steric effects (ethyl ester) to predict binding affinities .

- Case Study : In pyrimidine analogs, chlorine substitution at specific positions enhances inhibitory activity against kinase targets by 30–50% .

Q. What crystallographic challenges arise during refinement of halogenated pyridine esters, and how can SHELX address data contradictions?

Methodological Answer:

- Challenges : Disordered ethyl/methoxy groups and anisotropic thermal motion of chlorine atoms complicate refinement. Twinning or pseudosymmetry may require specialized treatment.

- SHELX Workflow :

- SHELXD : Use dual-space methods for phase determination in cases of weak anomalous scattering from chlorine.

- SHELXL : Apply restraints (e.g., DELU, SIMU) to manage thermal parameters. For disorder, split models into partial occupancies (e.g., AFIX 66/67).

- Validation : Check R1/wR2 convergence (<5% discrepancy) and ADDSYM alerts in PLATON to detect overlooked symmetry .

Q. How do structural modifications (e.g., substituent position) alter the compound’s stability under varying pH conditions?

Methodological Answer:

- Hydrolytic Stability :

- Acidic Conditions (pH <3) : Methoxy group undergoes demethylation; monitor via HPLC (C18 column, acetonitrile/water + 0.1% TFA).

- Basic Conditions (pH >9) : Ester hydrolysis dominates, forming 5-chloro-2-methoxypyridine-4-carboxylic acid. Use kinetic studies (UV-Vis at 260 nm) to determine rate constants.

- Comparative Data : Pyridine derivatives with electron-withdrawing groups (e.g., Cl at C5) show 20–30% slower hydrolysis than unsubstituted analogs due to reduced nucleophilic susceptibility .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:

- Metabolic Stability : Use liver microsome assays (e.g., rat/human) to identify rapid ester hydrolysis as a key factor in reduced in vivo efficacy.

- Prodrug Design : Replace the ethyl ester with a tert-butyl or pivaloyloxymethyl group to enhance plasma stability.

- Case Study : Ethyl-to-methyl ester substitution in pyrimidine analogs improved bioavailability by 40% in murine models .

Q. How does the compound’s crystal packing influence its solubility and formulation in drug delivery systems?

Methodological Answer:

- Crystal Structure Analysis : Use Mercury software to visualize π-π stacking (pyridine rings) and halogen bonds (Cl···O interactions). Tight packing correlates with low aqueous solubility (<0.1 mg/mL).

- Formulation Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.